![molecular formula C14H10N2O2 B3117769 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 226931-55-1](/img/structure/B3117769.png)
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, also known as NPC or Naphthalene Pyrazole Carboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research. NPC is a heterocyclic organic compound with a molecular formula of C16H11N3O2. It is a yellowish powder that is soluble in organic solvents such as DMSO and DMF. NPC is widely used in various scientific research fields due to its unique properties and characteristics.
Mechanism of Action
Target of Action
Similar compounds such as n-(naphthalen-1-yl) phenazine-1-carboxamide have been studied for their inhibitory effects on rhizoctonia solani
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the microscopic morphology of the target organism . More research is required to elucidate the specific mode of action of this compound.
Biochemical Pathways
Related compounds have been shown to affect several metabolic pathways, such as steroid biosynthesis and abc transporters
Result of Action
Related compounds have been shown to cause changes in the microscopic morphology of the target organism . More research is needed to understand the specific effects of this compound.
Advantages and Limitations for Lab Experiments
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high solubility in organic solvents, which makes it easy to dissolve in various solutions. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the study of 5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid. One potential direction is the further exploration of its anticancer properties, particularly in the development of novel cancer therapies. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
5-(Naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid has been extensively studied in various scientific research fields due to its unique properties and characteristics. It has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for drug discovery and development. This compound has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been found to exhibit potent inhibitory activity against various enzymes such as COX-2 and MMP-9.
properties
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-8-15-16-13(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDJIAZWUIZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=NN3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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